molecular formula C12H17N3O3 B413746 2-(2-Nitro-5-pyrrolidin-1-ylanilino)ethanol

2-(2-Nitro-5-pyrrolidin-1-ylanilino)ethanol

Cat. No.: B413746
M. Wt: 251.28g/mol
InChI Key: YRGZDCSTBRNJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Nitro-5-pyrrolidin-1-ylanilino)ethanol is an organic compound with a complex structure that includes a nitro group, a pyrrolidine ring, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitro-5-pyrrolidin-1-ylanilino)ethanol typically involves the nitration of a precursor compound followed by the introduction of the pyrrolidine ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitro-5-pyrrolidin-1-ylanilino)ethanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethanol moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-(2-Nitro-5-pyrrolidin-1-ylanilino)ethanol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and cellular processes.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Nitro-5-pyrrolidin-1-ylanilino)ethanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Nitro-5-pyrrolidin-1-yl-phenylamino)-propan-2-ol
  • 1-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]ethan-1-one

Uniqueness

2-(2-Nitro-5-pyrrolidin-1-ylanilino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications.

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28g/mol

IUPAC Name

2-(2-nitro-5-pyrrolidin-1-ylanilino)ethanol

InChI

InChI=1S/C12H17N3O3/c16-8-5-13-11-9-10(14-6-1-2-7-14)3-4-12(11)15(17)18/h3-4,9,13,16H,1-2,5-8H2

InChI Key

YRGZDCSTBRNJRW-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCO

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCO

Origin of Product

United States

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